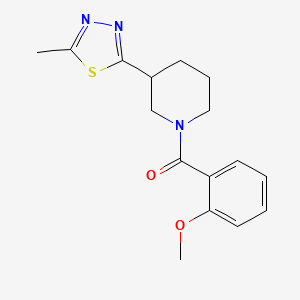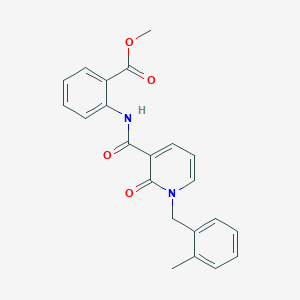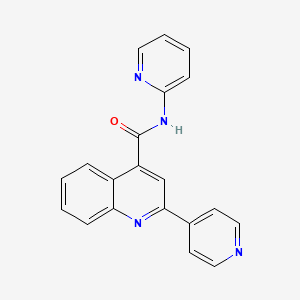
(2-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a chemical compound that contains a thiadiazole nucleus . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The yield was reported to be 72%, and the melting point was 174–176°C . The IR spectrum showed peaks at 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm−1 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR spectrum (DMSO-d6, 500 MHz) showed signals at 9.5 (s, 1H, NH), 9.20 (d, J = 8 Hz, 1H, H6), 7.31 (s, 2H, NH2), 7.06 (m, 2H, H4, 5), 6.91 (t, J = 7.5 Hz, 1H, H3), 4.06 (s, 2H, CH2), 3.83 (s, 3H, OCH3) ppm . The 13C NMR spectrum (DMSO-d6, 125 MHz) showed signals at 170.5, 166.6, 149.9, 149.6, 127.5, 124.9, 121.5, 120.7, 111.6, 56.2, 56.1, 38.8 ppm .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 174–176°C . The IR spectrum showed peaks at 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm−1, indicating the presence of various functional groups .
Mechanism of Action
The exact mechanism of action of (2-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the inflammatory response.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
(2-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has several advantages as a research tool. It is relatively easy to synthesize and is stable under a range of conditions. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and its effects on living organisms are not fully understood. Additionally, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise.
Future Directions
There are several potential future directions for research on (2-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the effects of this compound on other biological processes, such as cell signaling and metabolism. Additionally, research on the pharmacokinetics and toxicity of this compound will be important for its potential use in humans.
Synthesis Methods
(2-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can be synthesized through a multi-step reaction process, starting with the reaction of 2-methoxybenzaldehyde with 5-methyl-1,3,4-thiadiazole-2-amine to form 2-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methoxyimino) acetophenone. This intermediate product is then reacted with piperidine in the presence of a reducing agent to form this compound.
Scientific Research Applications
(2-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has an inhibitory effect on the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. Another study found that this compound has anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(2-methoxyphenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-17-18-15(22-11)12-6-5-9-19(10-12)16(20)13-7-3-4-8-14(13)21-2/h3-4,7-8,12H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYQHKSWHOHAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2651803.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide](/img/structure/B2651804.png)


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2651807.png)
![5,5-Dimethyl-2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-1,3-cyclohexanedione](/img/structure/B2651809.png)



![5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol](/img/structure/B2651816.png)
![1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2651818.png)
![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)

![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2651824.png)